5-[[5-(3-Methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is a heterocyclic compound that features a furan ring, a nitro group, and a thioxo-dihydro-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine typically involves the condensation of 3-methyl-4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(5-(4-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(3-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(2-nitro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-[5-(3-Methyl-4-nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-dihydro-pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H11N3O5S |
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Molecular Weight |
357.3g/mol |
IUPAC Name |
5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11N3O5S/c1-8-6-9(2-4-12(8)19(22)23)13-5-3-10(24-13)7-11-14(20)17-16(25)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,25) |
InChI Key |
BFGVJCWGIITMOV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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